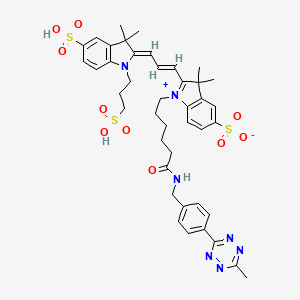

Sulfo-Cy3-Methyltetrazine

Description

Evolution of Bioorthogonal Chemistry in Research

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org The term was first introduced in 2003, and since then, the field has revolutionized the study of biomolecules like glycans, proteins, and lipids in real-time and within their native environments. wikipedia.org The development of bioorthogonal chemistry was driven by the need to understand molecular processes in the complex setting of living cells and organisms. nih.gov

Early milestones in this field include the Staudinger ligation, developed in 2000, which was one of the first reactions to utilize completely abiotic functional groups. wikipedia.orgpcbiochemres.com This was followed by the development of strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry. wikipedia.orgpcbiochemres.com This method offered a faster and non-toxic alternative to the copper-catalyzed version, which was unsuitable for live-cell studies due to the toxicity of the copper catalyst. wikipedia.org

A key reaction in the bioorthogonal toolkit is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes or alkynes, such as trans-cyclooctenes (TCO). researchgate.netresearchgate.net This reaction is noted for its exceptionally fast kinetics, making it highly suitable for in vivo applications. researchgate.netlumiprobe.com The continuous development of new bioorthogonal reactions remains a critical focus, aiming to expand the range of tools available for simultaneous labeling and investigation of multiple biomolecules within the same biological system. wikipedia.orgresearchgate.net These advancements have had a significant impact on various scientific disciplines, enabling new discoveries and applications in biotechnology and medicine. ntu.edu.sg

Significance of Fluorophores in Bioorthogonal Systems

Fluorophores, or fluorescent dyes, are essential components of bioorthogonal systems, serving as reporters to visualize and track biomolecules. By attaching a fluorophore to a molecule of interest via a bioorthogonal reaction, researchers can monitor its location, movement, and interactions within a living cell. The choice of fluorophore is critical and depends on factors like its brightness, photostability, and solubility in aqueous environments. axispharm.com

The development of fluorogenic probes, which exhibit a significant increase in fluorescence upon reaction, has been a major advancement. researchgate.net This "turn-on" feature minimizes background noise and enhances the signal from the labeled biomolecule. pcbiochemres.com For instance, some cyclooctyne-based fluorophores are designed to have their fluorescence quenched until they react with a target molecule, leading to a substantial increase in brightness. wikipedia.org

The properties of the fluorophore, such as its membrane permeability and intracellular distribution, can also influence the efficiency and specificity of protein labeling. nih.gov Therefore, careful selection and design of fluorophores are crucial for successful bioorthogonal labeling and imaging experiments. nih.gov Water-soluble dyes, like those containing sulfonate groups, are often preferred for their compatibility with aqueous biological environments. axispharm.com

Overview of Sulfo-Cy3-Methyltetrazine as a Research Tool

This compound is a specific and highly valuable research tool within the field of bioorthogonal chemistry. broadpharm.comaxispharm.com It is a water-soluble fluorescent dye that contains a methyltetrazine moiety. broadpharm.comaxispharm.com The "Sulfo" prefix indicates the presence of sulfonate groups, which enhance its water solubility, a desirable characteristic for biological applications. axispharm.com The "Cy3" component is a cyanine (B1664457) dye that fluoresces in the orange-red region of the spectrum, providing a bright and easily detectable signal. axispharm.combroadpharm.com The "Methyltetrazine" part is the bioorthogonal reactive group that rapidly and specifically reacts with trans-cyclooctene (B1233481) (TCO) derivatives. lumiprobe.combroadpharm.com

This compound is particularly noted for its high reactivity and stability at physiological pH. lumiprobe.combroadpharm.com The IEDDA reaction between methyltetrazine and TCO is one of the fastest known bioorthogonal reactions, with rates reported to be over 1,000 M⁻¹s⁻¹. vulcanchem.com This rapid reaction allows for efficient labeling of biomolecules in living systems. lumiprobe.com this compound is used in a variety of research applications, including the site-specific labeling of proteins for fluorescence imaging and the study of protein-protein interactions. nih.govresearchgate.net Its bright fluorescence and excellent water solubility make it a reliable choice for high-performance labeling in complex biological environments. axispharm.com

Interactive Data Tables

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C42H49N7O10S3 | broadpharm.com |

| Molecular Weight | 908.1 g/mol | broadpharm.com |

| CAS Number | 1801924-47-9 | broadpharm.com |

| Excitation Max. | ~555 nm | broadpharm.com |

| Emission Max. | ~580 nm | broadpharm.com |

| Extinction Coeff. | 150,000 cm⁻¹M⁻¹ | broadpharm.com |

| Solubility | Water, DMSO, DMF | broadpharm.com |

| Storage | -20°C in the dark | lumiprobe.comlumiprobe.com |

Spectral Properties of Sulfo-Cy3 Dyes

| Property | Value | Source |

| Absorption Maximum | ~554 nm | axispharm.com |

| Emission Maximum | ~568 nm | axispharm.com |

| Stokes Shift | ~14 nm | axispharm.com |

| Quantum Yield | High | axispharm.com |

Structure

2D Structure

Properties

Molecular Formula |

C42H49N7O10S3 |

|---|---|

Molecular Weight |

908.1 g/mol |

IUPAC Name |

2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate |

InChI |

InChI=1S/C42H49N7O10S3/c1-28-44-46-40(47-45-28)30-16-14-29(15-17-30)27-43-39(50)13-7-6-8-22-48-35-20-18-31(61(54,55)56)25-33(35)41(2,3)37(48)11-9-12-38-42(4,5)34-26-32(62(57,58)59)19-21-36(34)49(38)23-10-24-60(51,52)53/h9,11-12,14-21,25-26H,6-8,10,13,22-24,27H2,1-5H3,(H3-,43,50,51,52,53,54,55,56,57,58,59) |

InChI Key |

OZCFOARLJNJDKW-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC[N+]3=C(C(C4=C3C=CC(=C4)S(=O)(=O)[O-])(C)C)/C=C/C=C\5/C(C6=C(N5CCCS(=O)(=O)O)C=CC(=C6)S(=O)(=O)O)(C)C |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC[N+]3=C(C(C4=C3C=CC(=C4)S(=O)(=O)[O-])(C)C)C=CC=C5C(C6=C(N5CCCS(=O)(=O)O)C=CC(=C6)S(=O)(=O)O)(C)C |

Origin of Product |

United States |

Ii. Principles of Inverse Electron Demand Diels Alder Iedda Cycloaddition in Bioconjugation

Mechanistic Foundations of Tetrazine-Mediated Click Reactions

The mechanism of the tetrazine-iEDDA reaction is a two-step process. rsc.org It begins with a [4+2] cycloaddition between the electron-deficient 1,2,4,5-tetrazine (B1199680) (the diene) and an electron-rich dienophile (e.g., a strained alkene). rsc.orgrsc.org This initial step forms a highly strained, unstable bicyclic intermediate. rsc.org In the second step, this intermediate undergoes a rapid retro-Diels-Alder reaction, leading to the irreversible elimination of a molecule of nitrogen gas (N₂). frontiersin.orgpcbiochemres.com This release of N₂ is a significant thermodynamic driving force for the reaction, rendering it irreversible and ensuring the formation of a stable dihydropyridazine (B8628806) product, which may further oxidize to a pyridazine. rsc.orgmdpi.com

According to Frontier Molecular Orbital (FMO) theory, the rapid kinetics of the iEDDA reaction are attributed to the small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine. eur.nlnih.gov The substituents on the tetrazine ring play a crucial role in modulating its LUMO energy; electron-withdrawing groups lower the LUMO energy, thereby decreasing the HOMO-LUMO gap and accelerating the reaction rate. nih.govrsc.org

Reactivity and Selectivity of Methyltetrazine Moieties

The methyl group in a methyltetrazine, such as the reactive component of Sulfo-Cy3-Methyltetrazine, is a critical modulator of the tetrazine's properties. While technically an electron-donating group, which would be expected to slightly decrease reactivity compared to unsubstituted (hydrogen-substituted) tetrazines, the methyl group provides a significant enhancement in stability. iris-biotech.deadcreviews.com This balance between reactivity and stability is a key advantage of methyltetrazine derivatives. The methyl group offers improved stability in aqueous media, which is crucial for applications in complex biological systems. iris-biotech.deadcreviews.com This increased stability prevents rapid degradation of the tetrazine moiety before it can react with its target dienophile. acs.org

The selectivity of methyltetrazine for strained dienophiles like trans-cyclooctene (B1233481) (TCO) is exceptionally high. nih.gov The reaction does not interfere with the vast majority of functional groups present in biological systems, such as amines and thiols, ensuring that labeling is confined to the intended target modified with the dienophile. nih.govwikipedia.org

The choice of substituent on the tetrazine ring profoundly impacts both the reaction kinetics and the compound's stability. nih.govru.nl Methyltetrazines represent a compromise, offering good reaction rates and enhanced stability compared to other common derivatives. iris-biotech.de

Hydrogen-substituted (H-Tz) tetrazines : These are generally more reactive than their methyl-substituted counterparts due to the absence of the electron-donating methyl group. iris-biotech.de However, this increased reactivity comes at the cost of significantly lower stability in aqueous solutions, limiting their utility in experiments requiring longer incubation times. iris-biotech.de

Aryl-substituted (e.g., Phenyl-Tz, Pyridyl-Tz) tetrazines : Aryl groups, particularly those with electron-withdrawing character like pyridine, can dramatically accelerate the iEDDA reaction. nih.govacs.org For instance, 2-pyridyl-substituted tetrazines exhibit some of the fastest known reaction rates. acs.org However, this high reactivity is often coupled with decreased stability in biological media. acs.org Recent studies have shown that the enhanced reactivity of 2-pyridyl-tetrazines is not solely due to electronic effects but also to distortion of the tetrazine ring caused by intramolecular repulsion. acs.org

| Tetrazine Derivative | Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |

|---|---|---|---|

| Methyl-tetrazine (Me-Tz) | TCO | ~1,000 | High stability in aqueous media, good reactivity. iris-biotech.de |

| Hydrogen-tetrazine (H-Tz) | TCO | Up to 30,000 | Extremely fast kinetics, but lower stability. iris-biotech.de |

| Phenyl-tetrazine (Ph-Tz) | TCO | ~100 - 990 | Slower reactivity, often used as a baseline for comparisons. acs.org |

| 2-Pyridyl-tetrazine (2Pyr-Tz) | TCO | ~620 - 5,120 | Very high reactivity, but can have limited stability. acs.org |

| Di-2-pyridyl-tetrazine (2Pyr₂) | TCO-PEG₄ | 69,400 | Extremely high reactivity, but poor stability in cell growth medium. acs.org |

Reaction Kinetics in Aqueous and Complex Biological Media

A critical feature of the tetrazine-iEDDA ligation is its exceptional performance in aqueous environments. wikipedia.org The reaction rate often increases in water compared to organic solvents, a phenomenon attributed to stabilizing hydrophobic interactions between the reactants and stabilization of the transition state by water. rsc.org This makes the reaction particularly well-suited for bioconjugation in live cells and organisms. wikipedia.orgproquest.com

Methyltetrazines maintain good reaction kinetics in buffered aqueous solutions and complex media like cell culture medium or plasma. iris-biotech.deacs.org For example, the reaction of a methyl-aryl-tetrazine (MePh) with a water-soluble TCO-PEG₄ in buffered aqueous solution at 37 °C proceeds with a high second-order rate constant. acs.org The stability of the tetrazine is paramount in these environments, as degradation via reaction with water or other nucleophiles can compete with the desired ligation. acs.org Methyltetrazines provide a robust solution, exhibiting greater stability than more reactive derivatives like H-tetrazines or certain pyridyl-tetrazines, which can degrade more rapidly. iris-biotech.deacs.org

| Methyl-Tetrazine Derivative | k₂ (M⁻¹s⁻¹) in DPBS | Reference |

|---|---|---|

| MePh (Methyl-phenyl-tetrazine) | 990 | acs.org |

| Me2Pyr (Methyl-2-pyridyl-tetrazine) | 5,120 | acs.org |

| Me4Pyr (Methyl-4-pyridyl-tetrazine) | 2,740 | acs.org |

| MeEVE (Methyl-vinyl ether-tetrazine) | 2,750 | acs.org |

| MeDHP (Methyl-dihydropyran-tetrazine) | 1,820 | acs.org |

Iii. Synthetic Strategies and Precursor Design for Sulfo Cy3 Methyltetrazine Conjugates

Advanced Synthetic Routes to Tetrazine-Functionalized Cy3 Fluorophores

The synthesis of tetrazine-functionalized Cy3 fluorophores, including Sulfo-Cy3-Methyltetrazine, is a multi-step process that often involves the modular conjugation of a sulfo-Cyanine3 (Sulfo-Cy3) NHS ester. This approach allows for the systematic assembly of the final compound from its constituent parts.

A key area of research focuses on different designs to link the tetrazine and cyanine (B1664457) components to optimize the fluorogenic properties of the resulting probe. rsc.orgrsc.org Three principal design strategies have been explored:

Direct Conjugation: In this approach, the tetrazine and cyanine cores are directly linked. This intimate connection can lead to more efficient quenching of the fluorophore's emission through an internal conversion (IC) mechanism. rsc.orgrsc.org

Phenylene-Linked (TBET design): This design incorporates a phenylene motif to connect the tetrazine and cyanine units. Probes based on this "through-bond energy transfer" (TBET) design have been found to exhibit lower fluorogenic performance compared to other strategies. rsc.orgrsc.org

Vinylene-Linked (π-extended direct conjugation): This strategy uses a vinylene linker, which allows for direct conjugation of the tetrazine and cyanine. This approach has demonstrated improved fluorogenic behavior due to more efficient quenching. rsc.orgrsc.org

The synthesis of these probes often begins with the conversion of precursor molecules like 4-aminobenzonitrile (B131773) and 4-iodoaniline (B139537) into their corresponding phenylhydrazine (B124118) derivatives through a diazotization-reduction sequence. rsc.org For instance, a nicotinic acid-derived tetrazine has been synthesized using pivalonitrile and cyanonicotinic acid, with the resulting tetrazine then coupled to a sulfo-Cy3 moiety to create a membrane-impermeant probe. mdpi.com The inclusion of sulfonate groups not only provides a synthetic handle for further modifications but also enhances the water solubility of the final conjugate. broadpharm.comresearchgate.net

The choice of tetrazine moiety is also a critical consideration. 3-methyl-6-phenyl-1,2,4,5-tetrazine (B6167803) (Me-Tet) and 3-phenyl-1,2,4,5-tetrazine (B6154165) (H-Tet) are commonly used. While H-Tet reacts significantly faster in click reactions, it has lower chemical stability under physiological conditions compared to Me-Tet. nih.gov

Integration into Diverse Molecular Scaffolds for Bioconjugation

This compound is designed for integration into a variety of molecular scaffolds, enabling the specific labeling of biomolecules such as proteins, peptides, and oligonucleotides. aatbio.com This is primarily achieved through the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of bioorthogonal "click chemistry." nih.govaatbio.com In this reaction, the tetrazine moiety of this compound reacts specifically and rapidly with a strained alkene or alkyne, such as trans-cyclooctene (B1233481) (TCO), that has been incorporated into the target biomolecule. aatbio.comconju-probe.comtcichemicals.com

This method allows for site-specific labeling of proteins. nih.gov For example, non-canonical amino acids (ncAAs) containing bioorthogonal functional groups like TCO can be genetically encoded into proteins of interest. nih.gov The subsequent reaction with a tetrazine-functionalized dye like this compound results in precise labeling at the desired location. nih.gov This technique has been used to label cytoskeletal proteins like vimentin (B1176767) and actin for super-resolution microscopy. rsc.orgacs.org

The versatility of this approach extends to the labeling of cell surfaces. The cell's own metabolic machinery can be harnessed to introduce bioorthogonal functionalities onto cell surface glycans. nih.gov These modified glycans can then be ligated with tetrazine-conjugated probes. nih.gov Furthermore, multi-functional scaffolds have been developed that allow for sequential modifications. For example, an azanorbornadiene scaffold can first be modified at its bridging nitrogen, then undergo a Michael addition, and finally be labeled via an iEDDA reaction with a tetrazine reagent like 6-methyl-tetrazine-sulfo-Cy3. mdpi.com

Development of Biocompatible Linkers and Spacers

Polyethylene glycol (PEG) is a commonly used linker component to enhance aqueous solubility. mdpi.com The synthesis of heterotelechelic PEG reagents, which have distinct functional groups at each end, allows for the controlled assembly of complex bioconjugates. mdpi.com

The design of the linker can also impact the fluorogenic properties of the probe. As discussed previously, different linking motifs between the tetrazine and the Cy3 core, such as direct, phenylene, and vinylene linkages, result in varying degrees of fluorescence quenching and subsequent turn-on upon reaction. rsc.orgrsc.org The development of linkers that facilitate efficient quenching mechanisms is an active area of research.

Furthermore, the linker can be designed to be cleavable under specific conditions. For example, disulfide bonds can be incorporated into linkers to create reduction-responsive systems that release the cargo in the reducing environment of cancer cells. mdpi.com

Characterization of Synthetic Products via Advanced Analytical Techniques

The characterization of this compound and its conjugates is essential to confirm their identity, purity, and functionality. A suite of advanced analytical techniques is employed for this purpose.

Mass Spectrometry (MS) is a fundamental tool for confirming the molecular weight of the synthesized compounds. Electrospray ionization mass spectrometry (ESI-MS) is frequently used to analyze the products of conjugation reactions, confirming the successful attachment of the dye to the target molecule. researchgate.netacs.org For example, ESI-MS has been used to verify the reaction between a THIOMAB antibody modified with TCO and 6-methyl-tetrazine-sulfo-Cy3. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. 1H NMR is used to monitor the progress of reactions and to characterize the final products by observing the chemical shifts of protons. researchgate.netrsc.org For instance, the disappearance of alkene peaks in the NMR spectrum can indicate the completion of a cycloaddition reaction. researchgate.net 13C NMR is also used to provide further structural detail. rsc.org

High-Performance Liquid Chromatography (HPLC) is used to purify the synthetic products and to assess their purity. rsc.orglumiprobe.com HPLC can be coupled with mass spectrometry (HPLC-MS) for comprehensive analysis of reaction mixtures. nih.gov Size-exclusion chromatography, a type of HPLC, is used to analyze the size and purity of protein conjugates. nih.gov

UV-Visible and Fluorescence Spectroscopy are used to characterize the photophysical properties of the fluorophore conjugates. UV-Vis absorption spectra are measured to determine the maximum absorption wavelength, which is characteristic of the sulfo-Cy3 group (around 551-552 nm). nih.govresearchgate.net Fluorescence emission spectra are recorded to determine the maximum emission wavelength (around 570 nm) and the quantum yield of the fluorophore. nih.govresearchgate.netbiorxiv.org These techniques are also crucial for evaluating the fluorogenic properties of the probes, measuring the fluorescence intensity before and after the reaction with the target. acs.orgrsc.org

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard technique for analyzing protein conjugates. It is used to confirm the covalent attachment of the fluorophore to the protein and to assess the purity of the conjugate. acs.orgrsc.orgnih.gov In-gel fluorescence analysis can be performed to specifically visualize the fluorescently labeled proteins. acs.org

Interactive Data Table: Analytical Characterization Techniques

| Technique | Purpose | Typical Application for this compound | References |

| Mass Spectrometry (MS) | Confirms molecular weight and successful conjugation. | Verifying the mass of the final product and its conjugates. | researchgate.netacs.org |

| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information. | Characterizing the structure of synthetic intermediates and final products. | researchgate.netrsc.orgrsc.org |

| High-Performance Liquid Chromatography (HPLC) | Purifies and assesses the purity of compounds. | Separating the desired product from unreacted starting materials and byproducts. | rsc.orglumiprobe.comnih.gov |

| UV-Visible Spectroscopy | Determines absorption properties. | Measuring the absorbance spectrum to confirm the presence of the Cy3 chromophore. | nih.govresearchgate.net |

| Fluorescence Spectroscopy | Characterizes emission properties. | Measuring the fluorescence spectrum and quantum yield. | nih.govresearchgate.netbiorxiv.org |

| SDS-PAGE | Analyzes protein conjugates. | Confirming the covalent labeling of proteins and assessing purity. | acs.orgrsc.orgnih.gov |

Iv. Applications in Biomolecule Labeling and Functionalization

Site-Specific Protein Labeling Methodologies

The ability to label proteins at specific sites is crucial for understanding their function, localization, and interactions. Sulfo-Cy3-Methyltetrazine, in conjunction with bioorthogonal chemistry, provides a powerful method for achieving such specificity.

Genetic code expansion is a sophisticated technique that allows for the incorporation of non-canonical amino acids (ncAAs) with specific reactive groups into proteins at desired positions. researchgate.netnih.gov This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often a stop codon like TAG) and inserts the ncAA during protein translation. nih.gov

Researchers can introduce an ncAA containing a trans-cyclooctene (B1233481) (TCO) group into a protein of interest. nih.govelifesciences.org This TCO-functionalized protein can then be specifically labeled with this compound. The iEDDA reaction between the methyltetrazine on the dye and the TCO on the protein is highly efficient and orthogonal to other cellular reactions. elifesciences.orgnih.gov This strategy has been successfully employed to label cell surface proteins for visualization and trafficking studies. elifesciences.org For instance, the incorporation of a TCO-bearing lysine (B10760008) derivative (TCOK) into proteins allows for subsequent labeling with tetrazine-functionalized fluorophores like this compound. nih.gov This method offers precise control over the labeling site, minimizing perturbations to the protein's structure and function. nih.govnih.gov

A study demonstrated the dual-color labeling of proteins in mammalian cells by combining genetic code expansion to introduce a bulky isonitrile-containing ncAA with a HaloTag technique for introducing a BCN group. nih.gov This highlights the potential for using orthogonal bioorthogonal reactions for multi-functional protein labeling. nih.gov

| Method | Key Reagents | Reaction | Application Example |

|---|---|---|---|

| Genetic Code Expansion | TCO-ncAA, this compound | iEDDA | Labeling of cell surface receptors for trafficking studies. elifesciences.org |

| Dual Labeling | Isonitrile-ncAA, BCN-HaloTag, Bulky Tetrazine, Tetrazine-Dye | [4+1] Cycloaddition & iEDDA | Simultaneous labeling of a protein with two different probes. nih.gov |

Cysteine residues are often targeted for site-specific protein modification due to the unique nucleophilicity of their thiol groups. researchgate.net Various reagents have been developed to react specifically with cysteine.

One approach involves the use of carbonylacrylic reagents functionalized with a TCO group. acs.orgulisboa.pt These reagents react selectively and irreversibly with cysteine residues under mild, near-neutral pH conditions. acs.orgulisboa.pt The resulting TCO-modified protein can then be fluorescently labeled with this compound. acs.orgulisboa.pt This method has been successfully used to label antibodies, such as the anti-HER2 antibody THIOMAB, for pretargeted imaging applications. acs.orgulisboa.pt The process involves reacting the THIOMAB, which contains an engineered cysteine, with a TCO-functionalized carbonylacrylic reagent, followed by the addition of this compound. acs.orgulisboa.pt

Another innovative strategy utilizes azabicyclic vinyl sulfones. mdpi.comnih.gov These reagents can dually functionalize a protein at a single cysteine residue. One part of the reagent attaches to the cysteine, while another part, an alkene, becomes available for a subsequent bioorthogonal reaction with a tetrazine, such as this compound. mdpi.comnih.gov This allows for the introduction of two different functionalities at a single site. For example, a biotinylated azabicyclic vinyl sulfone can be attached to a cysteine-tagged protein, and the remaining double bond can be labeled with this compound for fluorescence imaging. nih.gov

| Method | Key Reagents | Reaction | Application Example |

|---|---|---|---|

| Carbonylacrylic-TCO Conjugation | Carbonylacrylic-TCO, this compound | Cysteine-Thiol Reaction & iEDDA | Labeling of THIOMAB antibody for in vitro and in vivo imaging. acs.orgulisboa.pt |

| Azabicyclic Vinyl Sulfone Labeling | Azabicyclic Vinyl Sulfone, this compound | Cysteine-Thiol Reaction & iEDDA | Dual labeling of ubiquitin and C2Am proteins. nih.gov |

The study of post-translational modifications (PTMs) is essential for understanding protein regulation. While direct examples of this compound in PTM studies are not explicitly detailed in the provided context, the principles of site-specific labeling can be extended to this area. For instance, if a PTM can be metabolically or enzymatically tagged with a TCO group, it could then be specifically visualized using this compound.

Nucleic Acid Labeling and Modification

The ability to label and modify nucleic acids is fundamental to molecular biology research, enabling applications such as gene visualization and tracking. thieme-connect.de this compound offers a versatile tool for the fluorescent labeling of DNA and RNA.

Enzymatic methods allow for the incorporation of modified nucleotides into DNA or RNA strands during synthesis. thieme-connect.de This can be achieved through techniques like polymerase chain reaction (PCR) or primer extension (PEX). cuni.cz For example, a nucleotide modified with a TCO group can be used as a substrate by DNA or RNA polymerases. The resulting nucleic acid strand, now containing a TCO handle, can be subsequently labeled with this compound via the iEDDA reaction. This approach allows for the generation of fluorescently labeled nucleic acid probes for various applications. While the provided search results mention the enzymatic incorporation of other fluorophore-modified nucleotides, the principle is directly applicable to a two-step labeling strategy involving a TCO-modified nucleotide and this compound.

Post-synthetic modification is a powerful strategy for labeling oligonucleotides after their chemical synthesis. thieme-connect.de This is particularly useful for introducing modifications that are not compatible with the conditions of oligonucleotide synthesis.

In this approach, an oligonucleotide is synthesized with a reactive handle, such as a TCO group. This TCO-modified oligonucleotide can then be reacted with this compound in solution to yield a fluorescently labeled probe. broadpharm.com This method has been used to attach DNA to cell surfaces for studying cell-cell interactions. nih.govacs.org In one study, cell surface amines were first modified with a methyltetrazine-NHS ester. nih.govacs.org Subsequently, TCO-modified DNA was attached to the cell surface via the iEDDA reaction. The successful attachment and spatial control of these DNA strands were verified using complementary Cy3-labeled DNA. nih.gov

| Method | Key Reagents | Reaction | Application Example |

|---|---|---|---|

| Enzymatic Incorporation (Hypothetical) | TCO-modified nucleotide, DNA/RNA Polymerase, this compound | Enzymatic polymerization & iEDDA | Generation of fluorescent DNA/RNA probes. |

| Post-Synthetic Functionalization | TCO-modified oligonucleotide, this compound | iEDDA | Attaching DNA to cell surfaces for interaction studies. nih.govacs.org |

Applications in Hybridization-Based Assays

This compound has found utility in hybridization-based assays, which are fundamental for detecting and analyzing nucleic acids. In these assays, a labeled probe, typically a single-stranded DNA or RNA molecule, is used to find and bind to its complementary sequence in a complex sample. The fluorescent tag on the probe then allows for visualization and quantification of the target nucleic acid.

The iEDDA reaction between this compound and a trans-cyclooctene (TCO)-modified DNA probe provides an efficient method for fluorescently labeling the probe. researchgate.net This post-synthetic modification strategy allows for the incorporation of the fluorescent dye after the nucleic acid has been synthesized, offering flexibility in experimental design. cuni.cz For example, researchers have successfully used this approach to label DNA probes for use in various detection methods, including those based on gel electrophoresis. researchgate.net The high efficiency of the iEDDA reaction ensures a high degree of labeling, which is crucial for sensitive detection in hybridization assays. researchgate.net

Polysaccharide and Glycoconjugate Labeling

The labeling of polysaccharides and glycoconjugates, complex carbohydrates and the molecules they are attached to, is another significant application of this compound. These molecules play critical roles in numerous biological processes, and fluorescent labeling is a key technique for studying their function and localization.

A powerful strategy for labeling glycans is through metabolic engineering. This involves introducing a modified sugar molecule containing a bioorthogonal chemical reporter, such as a TCO group, into cells. The cells' metabolic machinery then incorporates this tagged sugar into its cell-surface glycoconjugates. These engineered glycoconjugates can then be specifically labeled with a complementary bioorthogonal probe, such as this compound. medchemexpress.commedchemexpress.com This approach allows for the visualization and study of glycans in their native environment, providing insights into their dynamic processes. medchemexpress.comacs.org

Glycan arrays are powerful tools for studying the interactions of carbohydrates with proteins and other molecules. These arrays consist of a series of different glycans immobilized on a solid surface. This compound plays a role in the quality control and development of these arrays.

In one method for creating a multiplex glycan bead array, Luminex Avidin beads are first coated with a biotinylated TCO linker. nih.gov To confirm the successful attachment of the TCO groups to the beads, they can be stained with this compound. nih.gov The resulting orange fluorescence indicates the presence of available TCO reactive sites. nih.gov After the glycans are attached to the TCO-modified beads, a second staining with this compound can be performed. nih.gov The absence of fluorescence in this step confirms that the TCO sites have been fully occupied by the glycans, indicating an efficient coating process. nih.gov This ensures the quality and reliability of the glycan array for subsequent binding assays. nih.gov

Lipid and Membrane Component Labeling

Lipids and other components of cell membranes are notoriously challenging to study due to their dynamic and complex nature. The water-soluble nature of this compound, due to its sulfonate groups, makes it particularly suitable for labeling components on the outer surface of cell membranes in aqueous environments.

In a specific application, a sterically demanding version of a tetrazine-conjugated Sulfo-Cy3, termed tBuTetCy3, was synthesized. mdpi.com This membrane-impermeant probe was used for the live-cell labeling of insulin (B600854) receptors that had been genetically modified to incorporate a non-canonical amino acid containing a complementary reactive group. mdpi.com This allowed for the specific visualization of the targeted receptors on the cell surface. mdpi.com The ability to label membrane components with high specificity and under live-cell conditions is crucial for understanding their roles in cellular signaling and other membrane-associated processes.

V. Advanced Imaging and Detection Methodologies in Biological Systems

Cellular and Subcellular Imaging Applications

Sulfo-Cy3-Methyltetrazine facilitates the targeted labeling of proteins and other biomolecules within living cells. This is typically achieved through a two-step process: first, a biomolecule of interest is genetically or metabolically engineered to incorporate a strained alkene, such as trans-cyclooctene (B1233481) (TCO). Subsequently, the cell-impermeable this compound is introduced, which rapidly and specifically reacts with the TCO handle via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction, often referred to as a "click" reaction, is highly efficient and bioorthogonal, meaning it does not interfere with native cellular processes. nih.govnih.govfrontiersin.org The resulting covalent bond attaches the bright and photostable Cy3 fluorophore to the target, allowing for precise visualization. lumiprobe.com

This compound is extensively used as a fluorescent probe in various microscopy techniques due to the favorable photophysical properties of the Sulfo-Cy3 fluorophore. It is a water-soluble, bright, and photostable dye, which are critical characteristics for high-quality fluorescence imaging. lumiprobe.combroadpharm.com The tetrazine moiety allows for its specific attachment to biomolecules that have been pre-labeled with a TCO group. This bioorthogonal labeling strategy is among the fastest known, enabling efficient tagging even at low concentrations. lumiprobe.com The resulting fluorescently labeled molecules can then be visualized to study their localization and dynamics within cells.

Table 1: Photophysical Properties of Sulfo-Cy3

| Property | Value |

|---|---|

| Excitation Maximum | ~550-555 nm |

| Emission Maximum | ~570 nm |

| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ |

| Solubility | Water, DMSO, DMF |

Note: Exact values may vary slightly depending on the chemical environment.

Confocal microscopy is a fundamental technique for obtaining high-resolution, three-dimensional images of fluorescently labeled specimens by rejecting out-of-focus light. The specific and bright signal provided by this compound is well-suited for this application. After labeling a target protein with a TCO derivative and reacting it with this compound, the precise localization of the resulting fluorescence can be imaged with high clarity. For instance, researchers have used confocal laser scanning microscopy to visualize membrane receptors in HEK293T cells that were site-specifically labeled using a TCO-amino acid and a cell-impermeable tetrazine-dye. biorxiv.org The high signal-to-noise ratio afforded by this specific labeling strategy is advantageous for resolving fine subcellular structures.

Visualizing membrane proteins in their natural context is a significant challenge in cell biology. Bioorthogonal labeling with probes like this compound offers a powerful approach to this problem. One strategy involves solubilizing membrane proteins in Styrene-Maleic Acid Lipid Particles (SMALPs), which maintain a native-like lipid bilayer environment. In a study, researchers attempted to label the membrane protein PglC, which was engineered to contain a bicyclononyne (BCN) amino acid and encapsulated in SMALPs, with this compound. However, in this particular experiment, the labeling efficiency was found to be lower compared to a more hydrophobic Cy3-tetrazine probe, potentially due to the lower reactivity of the methyltetrazine group used. nih.gov This finding highlights the importance of optimizing probe chemistry for specific applications and environments.

The ability to label specific molecules in living systems without perturbation is key to studying dynamic cellular events. The methyltetrazine-TCO ligation has been employed to visualize various processes. For example, researchers have used this chemistry to image apoptotic HeLa cells. researchgate.net In these studies, a bioconjugate targeting apoptotic cells was first introduced, followed by labeling with 6-methyl-tetrazine-sulfo-Cy3, enabling fluorescent visualization of the targeted cells. researchgate.net This approach allows for the real-time tracking of cellular fate. In other research, tetrazine-based probes have been used to label and visualize enzyme activity directly in live cells, providing insights into the functional state of cellular pathways. nih.gov

Super-Resolution Microscopy with this compound Probes

Standard fluorescence microscopy is limited by the diffraction of light, restricting resolution to approximately 200-300 nanometers. Super-resolution microscopy techniques bypass this limit, enabling visualization at the nanoscale. The specific and high-density labeling achievable with bioorthogonal chemistry, including the use of tetrazine-functionalized dyes, is a critical factor for the success of these advanced imaging methods. biorxiv.orgnih.govresearchgate.net The reaction between a tetrazine dye and a TCO-modified protein provides a stoichiometric, linkage-error-free labeling that is ideal for single-molecule imaging and super-resolution applications. biorxiv.orgnih.gov

Stimulated Emission Depletion (STED) microscopy achieves sub-diffraction resolution by using a second, donut-shaped laser beam to "switch off" fluorescence from molecules at the periphery of the excitation spot, effectively narrowing the area from which a signal is detected. The choice of fluorophore is critical, as it must be able to withstand the high laser intensities used for both excitation and depletion.

Research has demonstrated the suitability of fluorogenic tetrazine-Cy3 (Tet-Cy3) probes for STED imaging. researchgate.net These probes exhibit an increase in fluorescence intensity upon reaction with a dienophile, which reduces background noise. This property, combined with the photostability of the Cy3 dye, enabled the successful super-resolution imaging of cytoskeletal proteins like actin, even under no-wash conditions that typically result in high background fluorescence. researchgate.net The ability to use Cy3 derivatives in STED microscopy allows for multicolor super-resolution imaging by combining them with other spectrally distinct STED-compatible dyes. sigmaaldrich.com

Table 2: Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | 6-methyl-tetrazine-sulfo-Cy3 |

| trans-cyclooctene | TCO |

| Bicyclononyne | BCN |

| Styrene-Maleic Acid Lipid Particles | SMALPs |

| Fluorescein | - |

| Rhodamine B | - |

DNA-PAINT Applications

DNA-Point Accumulation for Imaging in Nanoscale Topography (DNA-PAINT) is a single-molecule localization microscopy (SMLM) technique that achieves super-resolution by exploiting the transient binding of a fluorescently labeled DNA "imager" strand to its complementary "docking" strand attached to a target molecule. nih.gov While not relying on photoswitching, DNA-PAINT's performance is highly dependent on the properties of the fluorescent label.

This compound is well-suited for creating the imager strands used in DNA-PAINT. The methyltetrazine group allows for its efficient, copper-free click chemistry conjugation to a trans-cyclooctene (TCO)-modified DNA oligonucleotide. bioscience.co.ukbiotium.com The resulting Sulfo-Cy3-labeled imager strand benefits from the fluorophore's intrinsic brightness and photostability, which are critical for achieving the high localization precision required for super-resolution imaging. lumiprobe.comnih.gov

A significant advancement in DNA-PAINT is the development of fluorogenic probes, which are dark when unbound in solution and become fluorescent only upon binding to the docking strand. nih.gov This dramatically reduces the background fluorescence that can obscure signals and limit imaging speed. The fluorogenic properties inherent in some tetrazine-dye conjugates make this compound an ideal candidate for such strategies. When the tetrazine quenches the Cy3 fluorescence, the imager strand remains dark in solution. Upon hybridization with the docking strand, the conformational change or local environment alteration can disrupt this quenching, leading to fluorescence "turn-on" and a vastly improved signal-to-noise ratio. nih.govresearchgate.net This enables faster imaging and even 3D super-resolution imaging without the need for optical sectioning. nih.gov

| Feature | Conventional DNA-PAINT | Fluorogenic DNA-PAINT (with this compound) |

| Imager State in Solution | Always fluorescent | Non-fluorescent (quenched) |

| Background Signal | High, from unbound imagers | Low, unbound imagers are dark |

| Signal-to-Noise Ratio | Limited by background | Significantly enhanced |

| Imaging Speed | Slower, requires lower imager concentrations | Up to 26-fold faster is achievable |

| Optical Sectioning | Often required (e.g., TIRF) | Not required, enabling easier 3D imaging |

Single-Molecule Localization Microscopy (SMLM) Strategies

Single-Molecule Localization Microscopy (SMLM) encompasses a family of super-resolution techniques, including STORM, PALM, and DNA-PAINT, that build a high-resolution image by precisely localizing individual fluorescent molecules over thousands of frames. nih.govoxinst.commicroscopyu.com The success of SMLM hinges on the ability to control the fluorescence of individual molecules, ensuring that only a sparse, non-overlapping subset of fluorophores is active at any given moment. oxinst.com

This compound serves as a specific labeling agent to attach the Cy3 fluorophore, a popular dye for SMLM, to target biomolecules. nih.govmicroscopyu.com The labeling is achieved by first introducing a TCO group onto a molecule of interest (e.g., an antibody or protein) and then reacting it with this compound. biotium.com

Key attributes of the Cy3 dye make it valuable for SMLM:

High Photon Output: Cy3 is a bright fluorophore, emitting a large number of photons before photobleaching. This is crucial as localization precision is directly related to the number of detected photons. frontiersin.org

Photoswitching: Cyanine (B1664457) dyes like Cy3 can be reversibly switched between a fluorescent "on" state and a dark "off" state, a process essential for techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy). nih.gov This photoswitching is often facilitated by specific imaging buffers containing thiols.

By using this compound, researchers can precisely place this SMLM-compatible fluorophore onto specific cellular targets, enabling the visualization of biological structures at the nanoscale, far beyond the diffraction limit of conventional microscopy. nih.govmicroscopyu.com

Flow Cytometry and Cell Sorting Applications

Flow cytometry is a high-throughput technique used to analyze and sort cells based on their physical and fluorescent characteristics. Specificity is achieved by labeling cell populations with fluorescent probes, often conjugated to antibodies that recognize cell-surface antigens.

The bioorthogonal reaction between this compound and a TCO-modified targeting vector (like an antibody or ligand) provides a robust method for fluorescently labeling specific cell populations for flow cytometry. The process involves:

Incubating cells with a TCO-conjugated antibody that binds to a specific cell-surface marker.

Removing any unbound antibody.

Adding this compound, which rapidly and specifically reacts with the TCO-tagged antibodies on the cell surface.

The water-soluble nature of this compound is highly advantageous in this context, preventing aggregation and ensuring efficient labeling in aqueous cell culture media and buffers. lumiprobe.combroadpharm.com The brightness of the Cy3 dye provides a strong, easily detectable signal, allowing for clear differentiation between labeled and unlabeled cells and enabling efficient fluorescence-activated cell sorting (FACS).

Development of Fluorogenic Probes and Quenching Mechanisms

A major advancement in fluorescence imaging is the development of fluorogenic probes, which are "off" (non-fluorescent) until they interact with their target, whereupon they "turn on" (become fluorescent). nih.govchemrxiv.org This mechanism provides a high signal-to-noise ratio by minimizing background from unbound probes. chemrxiv.org Tetrazine-dye conjugates are a prominent class of such probes, where the tetrazine moiety acts as a quencher for the attached fluorophore. researchgate.netrsc.org

In the case of this compound, the methyltetrazine group can efficiently quench the fluorescence of the adjacent Cy3 dye. rsc.org The quenching is relieved when the tetrazine undergoes its bioorthogonal cycloaddition reaction with a TCO. This reaction transforms the tetrazine ring into a dihydropyridazine (B8628806), altering its electronic properties and disrupting the quenching mechanism. researchgate.net The result is a significant increase in fluorescence intensity upon successful labeling of the target molecule. This "turn-on" response can be substantial, making these probes ideal for applications where low background is critical. researchgate.net

Through-Bond Energy Transfer (TBET) Principles

The quenching of a fluorophore by a covalently linked tetrazine can occur through several mechanisms, with Through-Bond Energy Transfer (TBET) being a particularly efficient one. researchgate.netnih.gov Unlike Förster Resonance Energy Transfer (FRET), which operates through space, TBET operates through the covalent bond framework connecting the donor (fluorophore) and acceptor (quencher). tamu.edu

In a TBET-based fluorogenic probe, the fluorophore and quencher are linked by a short, conjugated π-system. nih.govtamu.edu However, steric factors often enforce a twisted conformation, preventing full co-planarity. This architecture facilitates extremely rapid and efficient energy transfer from the excited fluorophore to the quencher. nih.gov In the context of a tetrazine-Cy3 probe, the excited Cy3 dye (donor) transfers its energy through the covalent linker to the tetrazine (acceptor), which then dissipates the energy non-radiatively (as heat), preventing the emission of a photon. researchgate.net The tetrazine itself is effectively a "dark quencher" as its own fluorescence is negligible. This intimate connection between the dye and the quencher makes TBET a highly efficient process, leading to a very low fluorescence background in the "off" state. nih.gov

Vi. Spectroscopic Characterization and Functional Analysis

Absorption and Emission Spectroscopy of Sulfo-Cy3-Methyltetrazine Conjugates

The spectroscopic properties of this compound are central to its function as a fluorescent probe. The Sulfo-Cy3 core is a bright and water-soluble cyanine (B1664457) dye that exhibits distinct absorption and emission profiles in the visible spectrum. lumiprobe.com Its conjugates absorb light maximally in the green-yellow region and emit in the orange-red region of the spectrum. vectorlabs.comvectorlabs.com

The precise absorption (excitation) and emission maxima can vary slightly depending on the conjugation partner and the local chemical environment. Commercial suppliers report slight variations in these values. For instance, some sources report an excitation maximum of approximately 555 nm and an emission maximum of around 580 nm. broadpharm.com Other analyses of the sulfo-cyanine3 tetrazine variant place the absorption maximum at 548 nm and the emission maximum at 563 nm. broadpharm.com The molar extinction coefficient, a measure of how strongly the molecule absorbs light at a given wavelength, is consistently high, typically reported in the range of 150,000 to 162,000 M⁻¹cm⁻¹. broadpharm.combroadpharm.com This high extinction coefficient contributes to the brightness of the fluorophore. The dye is suitable for excitation by common laser lines, such as 532 nm or 555 nm, and its fluorescence can be visualized using filter sets designed for tetramethylrhodamine (B1193902) (TRITC). vectorlabs.comvectorlabs.com

| Parameter | Value Range | Source |

|---|---|---|

| Excitation Maximum (λabs) | 548 - 555 nm | broadpharm.combroadpharm.com |

| Emission Maximum (λem) | 563 - 580 nm | broadpharm.combroadpharm.com |

| Molar Extinction Coefficient (ε) | 150,000 - 162,000 M-1cm-1 | broadpharm.combroadpharm.com |

| Parameter | Reported Value | Notes |

|---|---|---|

| Fluorescence Quantum Yield (Φ) | 0.1 | Value for the sulfonated tetrazine derivative. broadpharm.com |

| Photostability | High | Described as a bright and photostable fluorophore. broadpharm.comlumiprobe.comlumiprobe.com |

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET) Studies

Single-molecule Fluorescence Resonance Energy Transfer (smFRET) is a powerful biophysical technique used to measure distances on the scale of 1-10 nanometers within or between individual molecules. wikipedia.org The technique functions as a "spectroscopic ruler," allowing for the real-time observation of conformational dynamics in biomolecules like proteins and nucleic acids. nih.govmdpi.com

The Cy3 fluorophore, which is the core of this compound, is one of the most widely used donor dyes in smFRET experiments. nih.gov It is commonly paired with an acceptor fluorophore, such as Cy5, to form a donor-acceptor pair. researchgate.net The efficiency of energy transfer from the excited donor (Cy3) to the acceptor (Cy5) is highly dependent on the distance between them. mdpi.com By monitoring changes in this efficiency, researchers can directly observe dynamic events such as the folding and unfolding of proteins and RNA, or the assembly of molecular complexes. wikipedia.orgnih.gov The role of the methyltetrazine group in this compound is to facilitate the precise, site-specific attachment of the Cy3 dye to a biomolecule of interest that has been functionalized with a trans-cyclooctene (B1233481) (TCO) group. vectorlabs.combroadpharm.com This bioorthogonal ligation strategy is critical for placing the FRET probe at a specific location to report on a particular conformational change. researchgate.net

Spectroscopic Probes for Monitoring Biomolecular Interactions

This compound serves as a versatile spectroscopic probe for monitoring a wide range of biomolecular interactions and dynamics. Its utility stems from the combination of the highly specific and rapid reactivity of the methyltetrazine-TCO ligation with the sensitive fluorescent reporting of the Sulfo-Cy3 dye. vectorlabs.combroadpharm.com

By labeling specific sites on biomolecules, researchers can use the fluorescence signal to track binding events, conformational changes, and enzymatic activity. nih.govmdpi.com In the context of smFRET, attaching this compound and a suitable acceptor dye to different points on a macromolecule allows for the direct visualization of its structural dynamics in real time. wikipedia.orgresearchgate.net This has been applied to study complex processes such as receptor-ligand interactions, ion channel gating, and the mechanics of molecular machines like ribosomes. nih.govnih.gov The water solubility imparted by the sulfo groups makes this probe particularly well-suited for studying biomolecules in their native aqueous environments without causing aggregation or altering their function. lumiprobe.com The brightness and photostability of the dye enable detection at the single-molecule level, revealing transient intermediate states and population heterogeneities that are often obscured in ensemble-averaged measurements. mdpi.com

Quantitative Analysis of Labeling Efficiency

For quantitative studies in cell biology and biophysics, particularly at the single-molecule level, it is crucial to determine the efficiency with which a fluorescent probe has been attached to its target. nih.gov Incomplete labeling can lead to undercounting of molecules and misinterpretation of stoichiometry and organization.

A general and robust method for quantifying the labeling efficiency of probes like this compound involves a dual-labeling strategy combined with advanced microscopy. nih.gov In this approach, a target protein is engineered to contain both the site for attaching the probe of interest (e.g., a TCO-modified amino acid for this compound) and a separate, reliable reference tag. High-affinity binders, such as antibodies or nanobodies, are used to label both the target site and the reference tag. By employing super-resolution imaging techniques like DNA-PAINT, which can resolve individual molecules even in dense environments, researchers can count the total number of reference signals and compare it to the number of signals that have a colocalizing target probe. nih.gov The ratio of dual-labeled molecules to the total number of reference-labeled molecules provides a direct and precise measurement of the labeling efficiency at the single-protein level. nih.gov This rigorous quantification is essential for building accurate models of molecular complexes and cellular structures.

Vii. Research in Biosensor and Bioanalytical Assay Development

Design of Fluorescent Biosensors for Cellular Processes

The development of fluorescent biosensors to visualize and quantify cellular processes is a significant area of research. Sulfo-Cy3-Methyltetrazine serves as a versatile and highly efficient reporting component in these biosensors. The general design involves a two-component system: a biological probe modified with a TCO group and the this compound fluorescent label.

A notable application is in the imaging of apoptosis, a fundamental process of programmed cell death. Researchers have developed bioconjugates that selectively bind to apoptotic cells and are tagged with a strained dienophile. Subsequent introduction of this compound allows for the specific fluorescent labeling of these cells through the IEDDA click reaction. This "pre-targeting" approach minimizes background fluorescence and allows for clear visualization of apoptotic events.

In one such study, a C2Am-11 bioconjugate, which targets apoptotic cells, was modified with an azanorbornadiene handle. When this was introduced to apoptotic HeLa cells, followed by the addition of 6-methyl-tetrazine-sulfo-Cy3, a significant increase in fluorescence was observed specifically in the apoptotic cells compared to control cells. researchgate.net

| Cell Type | Condition | Labeling Strategy | Observed Outcome | Reference |

|---|---|---|---|---|

| HeLa Cells | Apoptotic | C2Am-11-azanorbornadiene + 6-methyl-tetrazine-sulfo-Cy3 | Strong fluorescent signal indicating specific labeling of apoptotic cells. | researchgate.net |

| HeLa Cells | Non-apoptotic (Control) | C2Am-11-azanorbornadiene + 6-methyl-tetrazine-sulfo-Cy3 | Minimal fluorescence, demonstrating high specificity of the labeling method. | researchgate.net |

| HeLa Cells | Apoptotic (Blocked) | Pre-incubation with non-fluorescent C2Am before labeling | Significantly reduced fluorescence, confirming the specific binding of the probe. | researchgate.net |

Enzyme Activity Monitoring and Profiling

Monitoring the activity of enzymes within their native cellular environment provides crucial insights into their function in health and disease. Activity-based protein profiling (ABPP) is a powerful technique for this purpose, and this compound can be a key reagent in this methodology.

The general strategy involves an activity-based probe (ABP) that is designed to covalently bind to the active site of a specific enzyme or enzyme family. This ABP is also tagged with a TCO group. After the ABP has reacted with its target enzymes in a biological sample (such as cell lysates or even in living cells), this compound is added. The subsequent click reaction attaches the fluorescent dye to the ABP-enzyme complex, allowing for visualization and quantification.

For instance, research on cysteine cathepsins, a family of proteases, has utilized a methyltetrazine-containing dipeptide inhibitor. This probe, which mimics a natural substrate, forms a covalent bond with active cathepsins. While the specific study highlighted the use of a Cy5-TCO for detection, the same principle is directly applicable to this compound for visualization in the Cy3 channel. nih.govnih.govrsc.orgresearchgate.net This two-step labeling approach, separating the binding event from the fluorescent labeling, is advantageous as the smaller ABP is less likely to be sterically hindered from accessing the enzyme's active site compared to a bulky dye-conjugated ABP.

| Enzyme Target | Probe Design Principle | Detection Reagent | Application | Reference |

|---|---|---|---|---|

| Cysteine Cathepsins | Dipeptide fluoromethylketone inhibitor with a methyltetrazine handle. | TCO-modified fluorophore (principle applicable to this compound). | Visualization of active cathepsins in cell lysates and live cells. | nih.govnih.govrsc.orgresearchgate.net |

Development of In Vitro Diagnostic (IVD) Research Assays

The high specificity and sensitivity of the IEDDA reaction, coupled with the bright fluorescence of Sulfo-Cy3, make this compound a promising reagent for the development of novel in vitro diagnostic (IVD) research assays. These assays, performed on samples such as blood or tissue, are crucial for detecting diseases and monitoring health. nih.gov

Click chemistry-based assays are being explored for the detection of various biomarkers. For example, an assay could be designed where a TCO-modified antibody or aptamer is used to capture a specific protein biomarker from a patient sample. The subsequent addition of this compound would lead to a fluorescent signal proportional to the amount of captured biomarker. The water solubility of this compound is particularly beneficial in these aqueous assay systems.

While specific, fully developed IVD research assays utilizing this compound are still emerging in the literature, the foundational technology of click chemistry is being actively investigated for this purpose. The robustness and high signal-to-noise ratio offered by this labeling strategy are expected to contribute to the development of more sensitive and reliable diagnostic tools.

Microarray and Multiplexing Technologies

Microarray platforms enable the high-throughput analysis of thousands of biological molecules simultaneously. This compound has the potential to be integrated into these technologies to enhance their capabilities.

In the context of protein microarrays, proteins of interest could be immobilized on a surface and probed with a TCO-modified ligand or antibody. The array could then be incubated with this compound to fluorescently label the sites where binding has occurred. The brightness and photostability of the Cy3 dye are advantageous for the scanning and imaging of these arrays.

Furthermore, the concept of multiplexed imaging, where multiple targets are visualized simultaneously in a single sample, can be advanced with bioorthogonal chemistry. A study on multiplexed protein imaging utilized a cleavable fluorescent tetrazine (CFTz) approach with a Cy5 dye. nih.gov In this method, a target is labeled with a TCO-tyramide, followed by reaction with the tetrazine-dye. After imaging, the fluorophore is cleaved, allowing for the next target to be labeled and imaged in an iterative process. A similar strategy could be developed using a cleavable version of this compound, enabling its use in highly multiplexed imaging of cells and tissues, providing a wealth of information from a single specimen.

Viii. Emerging Research Directions and Future Prospects

Integration with Advanced Orthogonal Labeling Schemes

The development of multiple, mutually orthogonal bioorthogonal reactions allows for the simultaneous and independent labeling of different molecular species within the same biological system. Sulfo-Cy3-Methyltetrazine is being integrated into these advanced labeling schemes. For instance, the tetrazine-TCO ligation can be used alongside other bioorthogonal pairs, such as azide-alkyne cycloadditions. This enables researchers to perform multi-color imaging experiments to visualize the spatiotemporal dynamics of multiple proteins or other biomolecules simultaneously. mdpi.com The distinct reactivity of the methyltetrazine group ensures that it will not cross-react with components of other orthogonal labeling systems, a critical requirement for the successful implementation of such complex imaging paradigms. mdpi.com

Novel Applications in Live-Cell Chemistry Research

The exceptional biocompatibility and rapid kinetics of the tetrazine ligation make this compound ideally suited for real-time imaging in living cells. nih.govuniversiteitleiden.nl A significant area of emerging research is the development of "wash-free" labeling protocols. acs.org The fluorogenic nature of some tetrazine-dye conjugates, where the fluorescence is quenched until the reaction with a TCO-tagged molecule occurs, can significantly improve the signal-to-noise ratio in live-cell imaging by reducing background fluorescence from unreacted probes. nih.govnih.gov This is particularly advantageous for visualizing low-abundance targets and for long-term imaging studies where washing steps can be disruptive to the biological system. nih.govnih.gov

Expansion into New Biological Targets and Systems

While protein labeling remains a primary application, researchers are expanding the use of this compound to other classes of biomolecules and more complex biological systems. This includes the labeling of glycans, lipids, and nucleic acids that have been metabolically engineered to incorporate a TCO handle. Such approaches are providing new insights into the roles of these molecules in cellular processes and disease states. acs.org Furthermore, the high reactivity and specificity of the tetrazine-TCO ligation are being leveraged for in vivo imaging applications in whole organisms, opening up possibilities for pretargeted imaging and therapy where a TCO-modified targeting agent is first administered, followed by a smaller, rapidly clearing tetrazine-linked imaging or therapeutic agent. nih.govbohrium.comfrontiersin.orgnih.govacs.org

Development of Optically Tunable Probes

A key area of development is the creation of "smart" or optically tunable probes based on the tetrazine scaffold. rsc.org These probes are designed to change their fluorescent properties in response to specific biological stimuli, such as enzyme activity, pH changes, or redox state. While Sulfo-Cy3 itself is a robust fluorophore, the tetrazine moiety can act as a fluorescence quencher. researchgate.net The "turn-on" fluorescence upon reaction with a TCO is a form of optical tuning. nih.gov Future research aims to create more sophisticated tunable probes where the fluorescence of the Cy3 dye can be modulated by other factors in addition to the bioorthogonal reaction, allowing for the sensing and reporting of specific physiological parameters within a cell. The design of such probes often involves manipulating the electronic communication between the tetrazine and the fluorophore. nih.govrsc.org

Computational Chemistry Approaches for Reaction Optimization and Probe Design

Computational chemistry is becoming an indispensable tool for the rational design and optimization of bioorthogonal probes. acs.org Quantum chemical calculations are being used to predict the reaction kinetics of different tetrazine derivatives with various strained alkenes, guiding the synthesis of new probes with enhanced reactivity and stability. acs.org These computational approaches can also be used to understand and predict the photophysical properties of fluorogenic probes, such as the efficiency of fluorescence quenching by the tetrazine moiety. nih.gov By screening virtual libraries of potential probe structures, researchers can identify promising candidates for synthesis, accelerating the development of next-generation probes with improved brightness, photostability, and fluorogenicity. acs.org This rational design approach is crucial for tailoring probes like this compound for specific and demanding applications, such as super-resolution microscopy and in vivo imaging. acs.org

Q & A

Q. What methodologies validate the absence of off-target binding in this compound-based probes?

- Methodological Answer :

Competitive Binding Assays : Co-incubate with excess unlabeled target.

Blocking Controls : Use knockout cell lines or siRNA silencing.

Mass Spectrometry : Identify nonspecific protein interactions post-conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.